molecular formula C28H37N5O7 B7804496 1-5-b-Neoendorphin (human)

1-5-b-Neoendorphin (human)

Cat. No.: B7804496
M. Wt: 555.6 g/mol
InChI Key: URLZCHNOLZSCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-5-b-Neoendorphin (human) is an endogenous opioid peptide with a nonapeptide structure. It is composed of nine amino acids: tyrosine, glycine, glycine, phenylalanine, leucine, arginine, lysine, tyrosine, and proline. This compound is known for its role in modulating pain and has been studied for its potential therapeutic applications in wound healing and other medical conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-5-b-Neoendorphin (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of 1-5-b-Neoendorphin (human) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-5-b-Neoendorphin (human) can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the tyrosine residues, affecting the peptide’s activity.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products: The major products of these reactions are modified peptides with altered biological activities, which can be used to study structure-activity relationships.

Scientific Research Applications

1-5-b-Neoendorphin (human) has several scientific research applications:

Mechanism of Action

1-5-b-Neoendorphin (human) exerts its effects primarily through binding to opioid receptors in the nervous system. This binding activates intracellular signaling pathways, including the MAPK and extracellular signal-regulated kinases (ERK) pathways. These pathways lead to various cellular responses, such as pain modulation and enhanced cell migration .

Comparison with Similar Compounds

    Beta-Endorphin: Another endogenous opioid peptide with a longer amino acid sequence.

    Leu-Enkephalin: A pentapeptide with a similar structure but shorter sequence.

    Dynorphin: A family of opioid peptides with varying lengths and sequences.

Uniqueness: 1-5-b-Neoendorphin (human) is unique due to its specific amino acid sequence and its potent effects on wound healing and pain modulation. Unlike some other opioid peptides, it has been shown to specifically enhance keratinocyte migration without affecting proliferation .

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N5O7/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLZCHNOLZSCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58822-25-6
Record name 58822-25-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

Immobilized leucine enkephalin (urea linkage) was degraded for two cycles of chemistry. The couplings were performed with ethoxycarbonyl isothiocyanate (instead of BITC) for 5 minutes at 60° C. Cleavages were effected by adding 10 μl of 10% tetra-N-butyl ammonium hydroxide in water containing 1 mg/ml DTT to the dry resin, and heating for 45 minutes at 60° C. Chromatograms are shown in FIGS. 6A and 6B. The cycles were assigned as leucine and phenylalan respectively. The assignments were confirmed by coinjection.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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